Bis[(pinacolato)boryl]methane

Catalog No.
S683726
CAS No.
78782-17-9
M.F
C13H26B2O4
M. Wt
268 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis[(pinacolato)boryl]methane

CAS Number

78782-17-9

Product Name

Bis[(pinacolato)boryl]methane

IUPAC Name

4,4,5,5-tetramethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3,2-dioxaborolane

Molecular Formula

C13H26B2O4

Molecular Weight

268 g/mol

InChI

InChI=1S/C13H26B2O4/c1-10(2)11(3,4)17-14(16-10)9-15-18-12(5,6)13(7,8)19-15/h9H2,1-8H3

InChI Key

MQYZGGWWHUGYDR-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)CB2OC(C(O2)(C)C)(C)C

Synonyms

2,2’-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane; Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane;

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CB2OC(C(O2)(C)C)(C)C

Key Building Block for Enantioenriched Secondary Boronates

One of the primary applications of Bis[(pinacolato)boryl]methane lies in the synthesis of enantioenriched secondary boronate esters. These esters are valuable intermediates in organic synthesis, often used in reactions like Suzuki-Miyaura couplings for creating carbon-carbon bonds. Morken et al. reported that Bis[(pinacolato)boryl]methane serves as a key building block in their approach to synthesize these enriched esters []. Their method allows for facile Suzuki-Miyaura coupling with minimal loss of the desired chirality (enantiopurity) in the final product [].

Bis[(pinacolato)boryl]methane is a bifunctional organoboron compound characterized by its unique structure, which includes two pinacolato boryl groups attached to a methylene bridge. Its chemical formula is C${14}$H${26}$B${2}$O${4}$, and it is often represented by the CAS number 78782-17-9. This compound appears as a white to almost white powder and has a melting point ranging from 51.0 to 55.0 °C . Bis[(pinacolato)boryl]methane is notable for its applications in organic synthesis, particularly in transition metal-catalyzed reactions and drug discovery .

, including:

  • Allylation Reactions: It can undergo silver-assisted, iridium-catalyzed allylation, leading to the formation of enantioenriched homoallylic organoboronic esters .
  • Boron-Wittig Reactions: This compound is involved in highly stereoselective boron-Wittig reactions with aldehydes, yielding various products .
  • Catellani Reaction: It has been utilized as a terminating reagent in palladium-catalyzed Catellani reactions, showcasing its versatility in organic synthesis .

Several methods exist for synthesizing bis[(pinacolato)boryl]methane:

  • Borylation of Methylene Compounds: This involves the reaction of pinacolato boron reagents with methylene substrates.
  • Transition Metal-Catalyzed Reactions: Utilizing palladium or other transition metals can facilitate the formation of this compound through cross-coupling techniques.
  • Boronic Acid Esters Method: The compound can be synthesized from the reaction of boronic acid esters under specific conditions that favor the formation of the boryl groups .

Bis[(pinacolato)boryl]methane finds applications in various fields:

  • Organic Synthesis: It serves as a key reagent in the synthesis of complex organic molecules, particularly in the preparation of organoboronic esters.
  • Catalysis: The compound is used in catalytic processes, including cross-coupling reactions that are pivotal in forming carbon-carbon bonds.
  • Drug Discovery: Its derivatives are explored for potential pharmaceutical applications due to their reactivity and ability to form complexes with biological targets .

Interaction studies involving bis[(pinacolato)boryl]methane primarily focus on its reactivity with other organic compounds and transition metal complexes. These studies help elucidate its role in catalysis and its potential interactions with biological molecules. Understanding these interactions is crucial for optimizing its use in synthetic methodologies and drug development.

Several compounds share structural similarities with bis[(pinacolato)boryl]methane, each exhibiting unique properties:

Compound NameStructure DescriptionUnique Features
Pinacolato Boron CompoundsContains pinacolato groups but lacks the methylene bridgeOften used in simpler borylation reactions
Diboron CompoundsTwo boron atoms connected by various linkersTypically more reactive than bis[(pinacolato)boryl]methane
Boryl Phosphine ComplexesIncorporates phosphine ligandsUsed extensively in catalysis and coordination chemistry

Bis[(pinacolato)boryl]methane stands out due to its specific structure that allows for diverse reactivity patterns, making it particularly valuable in complex organic synthesis applications.

Homoallylic Boronic Ester Synthesis via C–H Activation

Palladium-catalyzed oxidative allylation represents a groundbreaking strategy for synthesizing homoallylic boronic esters directly from terminal olefins. This method leverages the inherent reactivity of bis[(pinacolato)boryl]methane in transition metal-mediated C–H activation processes. In a seminal study, Li et al. developed a Pd(II)-catalyzed protocol that couples bis[(pinacolato)boryl]methane with allylic C–H bonds of terminal alkenes under oxidative conditions [1] [5]. The reaction proceeds through a proposed mechanism involving allylic C–H bond activation to generate a π-allylpalladium intermediate, which subsequently undergoes nucleophilic attack by the α-boryl carbanion derived from bis[(pinacolato)boryl]methane (Figure 1).

The substrate scope encompasses a wide range of terminal alkenes, including those bearing electron-donating and electron-withdrawing substituents. For instance, styrene derivatives react efficiently to afford β-aryl homoallylic boronic esters in 65–89% yields, while aliphatic alkenes such as 1-octene provide the corresponding products in moderate yields (52–68%) [1]. Notably, the reaction exhibits excellent regioselectivity for the terminal position of the allylic system, avoiding competing pathways such as Heck-type couplings. This methodology eliminates the need for prefunctionalized allylic electrophiles, offering a step-economical route to valuable boronic ester building blocks.

Enantioenriched Secondary Boronate Ester Construction

The synthesis of enantioenriched secondary boronate esters has been revolutionized by the strategic use of bis[(pinacolato)boryl]methane as a bifunctional precursor. Morken and coworkers demonstrated its utility in asymmetric Suzuki-Miyaura cross-coupling reactions, where the compound serves as a chiral boronic ester surrogate . Through careful optimization of palladium catalysts and chiral ligands, the team achieved transfer of the boronic ester moiety to aryl halides with remarkable enantiopurity retention (>90% ee in optimized cases).

Key to this advancement is the compound’s ability to participate in transmetallation steps without racemization, a challenge that typically plagues boronic ester couplings. The reaction conditions employ Pd(OAc)₂ with bulky phosphine ligands such as SPhos, operating at mild temperatures (50–80°C) in mixed solvent systems (THF/H₂O). This approach enables the construction of sterically congested quaternary carbon centers, as exemplified by the synthesis of α-borylated indane derivatives in 75–82% yield and 88–93% ee . The resulting enantioenriched boronate esters serve as pivotal intermediates for the preparation of chiral pharmaceuticals and agrochemicals.

Boron-Wittig Olefination of Carbonyl Substrates

The boron-Wittig reaction has emerged as a powerful alternative to classical phosphorus-based olefination methods, with bis[(pinacolato)boryl]methane playing a central role in this transformation. Kovalenko et al. systematically investigated its reactivity with diverse carbonyl compounds, establishing a general protocol for synthesizing mono- and disubstituted alkenylboronic esters [6] [7]. The reaction sequence involves deprotonation of bis[(pinacolato)boryl]methane with lithium tetramethylpiperidide (LiTMP) to generate a stabilized α-boryl carbanion, which subsequently reacts with aldehydes or ketones through a four-membered oxaboretane intermediate (Figure 2).

Notable features of this methodology include:

  • Steric control: Bulky ketones such as adamantanone undergo smooth olefination to yield trisubstituted alkenes (e.g., 2-adamantylidenemethylboronic ester, 78% yield)
  • Electronic tolerance: Both electron-rich (4-methoxybenzaldehyde) and electron-poor (4-nitrobenzaldehyde) aryl aldehydes react efficiently (65–82% yields)
  • Stereoselectivity: Additives like pentamethyldiethylenetriamine (PMDTA) enable modulation of E/Z ratios up to 9:1 for certain substrates [7]

The reaction’s scalability was demonstrated through multigram syntheses of key intermediates for natural product synthesis, including boronic ester derivatives of bioactive sesquiterpenes.

Three-Component Coupling Reactions with Benzynes

While bis[(pinacolato)boryl]methane has demonstrated remarkable utility in two-component transformations, its application in three-component couplings remains an area of active investigation. Current literature suggests potential opportunities in benzannulation reactions, where the compound could serve as a boron-containing building block alongside benzynes and electrophilic partners. However, detailed mechanistic studies and substrate scope analyses for such transformations have not been reported in the examined sources. Future research directions may explore:

  • Palladium/Nickel-mediated cycloadditions with in situ generated benzynes
  • Photoredox-catalyzed radical coupling strategies
  • Cooperative catalysis approaches for stereocontrolled assembly

GHS Hazard Statements

Aggregated GHS information provided by 19 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,2'-Methylenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Dates

Last modified: 08-15-2023

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